A Comprehensive Technical Guide to 3-Methoxypiperidine Hydrochloride for Advanced Research Applications
A Comprehensive Technical Guide to 3-Methoxypiperidine Hydrochloride for Advanced Research Applications
Section 1: Introduction & Strategic Overview
3-Methoxypiperidine hydrochloride is a heterocyclic organic compound featuring a piperidine scaffold substituted with a methoxy group at the 3-position. As a crystalline solid, its hydrochloride salt form is intentionally prepared to enhance stability, increase aqueous solubility, and improve handling characteristics compared to its free base form.[1][2][3][4][5] This strategic formulation is critical in pharmaceutical development, where consistent physical properties are paramount for reliable and reproducible research outcomes.[3]
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to interact with a wide array of biological targets within the central nervous system (CNS).[6][7] The introduction of a methoxy group at the 3-position subtly modulates the molecule's polarity, lipophilicity, and conformational preferences. These modifications can significantly influence its pharmacokinetic and pharmacodynamic profiles, making 3-Methoxypiperidine hydrochloride a valuable and versatile building block in the synthesis of novel therapeutics, particularly for neurological disorders.[8][9] This guide provides an in-depth examination of its properties, synthesis, and applications for researchers in drug discovery and chemical development.
Section 2: Chemical Identity and Physicochemical Properties
Precise identification of 3-Methoxypiperidine hydrochloride is crucial, as it exists in racemic and enantiomerically pure forms, each with a distinct CAS Registry Number. The choice between a racemic mixture and a specific stereoisomer is a critical decision in drug design, as biological systems often exhibit high stereoselectivity.[10] The hydrochloride salt dramatically improves the compound's utility in aqueous media, a key advantage for both biological assays and formulation studies.[5]
| Property | Value | Source(s) |
| IUPAC Name | 3-methoxypiperidine;hydrochloride | [] |
| CAS Number | 688809-94-1 (Racemic) | [12][13][14] |
| 688809-95-2 ((R)-enantiomer) | ||
| 688809-96-3 ((S)-enantiomer) | [10] | |
| 4045-29-8 (Free Base) | [15][16][17] | |
| Molecular Formula | C₆H₁₃NO · HCl (or C₆H₁₄ClNO) | [12] |
| Molecular Weight | 151.63 g/mol | |
| Appearance | Powder / Crystalline Solid | |
| Melting Point | 108-112 °C | |
| Solubility | Enhanced water solubility due to salt form. | [5] |
| Storage Conditions | 2-8°C, Inert atmosphere, tightly sealed container. | [13] |
Section 3: Synthesis, Purification, and Structural Elucidation
The synthesis of 3-Methoxypiperidine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The causality behind this chosen pathway lies in the strategic use of protecting groups to prevent undesirable side reactions at the nitrogen atom, thereby directing the chemical transformation to the intended hydroxyl group.
Experimental Protocol: A Lgical Synthetic Workflow
A robust and common approach begins with the commercially available precursor, 3-Hydroxypiperidine.[18][19]
-
N-Protection: The secondary amine of 3-Hydroxypiperidine is first protected to prevent its reaction in the subsequent etherification step. A tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its straightforward removal under acidic conditions. The reaction proceeds by treating 3-Hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).
-
O-Methylation (Williamson Ether Synthesis): The hydroxyl group of the N-Boc-3-hydroxypiperidine is then converted to a methoxy group. This is achieved by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form an alkoxide. The resulting nucleophile is then reacted with an electrophilic methyl source, typically methyl iodide (CH₃I), to form the ether linkage.
-
N-Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is accomplished by treating the N-Boc-3-methoxypiperidine with a strong acid. Using hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether serves the dual purpose of cleaving the Boc group and concurrently forming the desired 3-Methoxypiperidine hydrochloride salt, which often precipitates from the solution and can be easily isolated.
Workflow Visualization
Caption: Synthetic pathway for 3-Methoxypiperidine hydrochloride.
Protocol for Purification and Characterization
The trustworthiness of any synthesized compound relies on rigorous purification and characterization.
-
Purification: The final product is typically purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to remove any unreacted starting materials or byproducts.
-
Characterization (A Self-Validating System):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure.[20] The ¹H NMR spectrum should show a characteristic singlet for the methoxy group protons (~3.3-3.4 ppm) and distinct multiplets for the piperidine ring protons. The integration of these signals must correspond to the number of protons in the structure. Salt formation is indicated by shifts in the signals of protons adjacent to the nitrogen atom.[20][21][22][23]
-
Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups and confirm the absence of others (like the starting -OH group). A broad peak in the 2700-2400 cm⁻¹ region is characteristic of the N-H⁺ stretch in an amine salt, providing strong evidence of hydrochloride formation.[20][22]
-
Mass Spectrometry (MS): MS provides the molecular weight of the free base cation, confirming the compound's elemental composition.
-
Melting Point Analysis: A sharp and defined melting point range is a strong indicator of the compound's purity.
-
Section 4: Applications in Drug Discovery and Development
3-Methoxypiperidine hydrochloride serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the CNS.[17][18] The design of CNS-active drugs is a significant challenge, primarily due to the need for molecules to cross the highly selective blood-brain barrier (BBB).[9]
The physicochemical properties of the piperidine scaffold, when modified with substituents like the methoxy group, can be fine-tuned to achieve the optimal balance of lipophilicity, polarity, and molecular size required for BBB penetration.[6][9] The 3-methoxy group can influence receptor binding affinity and selectivity by participating in hydrogen bonding or by altering the molecule's conformational rigidity.
This building block and its derivatives are actively used in research programs aimed at developing:
-
Neurological Disorder Therapeutics: As intermediates in the synthesis of agonists and antagonists for various receptors implicated in conditions like depression, anxiety, and schizophrenia.[18]
-
Kinase Inhibitors: Chiral derivatives of 3-methoxypiperidine are used to construct selective inhibitors for targets like Janus kinase (JAK), which are relevant in treating inflammatory and autoimmune diseases.[10]
Section 5: Safety, Handling, and Storage Protocols
Ensuring the safety of laboratory personnel is paramount. 3-Methoxypiperidine hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.
| Hazard Information (GHS) | |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement(s) | H302: Harmful if swallowed. |
| H335: May cause respiratory irritation. |
Mandatory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.
-
-
Dispensing and Handling:
-
Use spatulas and weigh boats for transferring the solid. Avoid creating dust.
-
Ensure all containers are clearly labeled.
-
Do not eat, drink, or smoke in the laboratory area.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[13]
Section 6: Conclusion and Future Outlook
3-Methoxypiperidine hydrochloride is more than just a chemical reagent; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with the enhanced properties of its hydrochloride salt form, provides a reliable and versatile starting point for the synthesis of sophisticated molecular architectures. The strategic placement of the methoxy group offers a handle for chemists to fine-tune molecular properties, directly impacting the potential efficacy and safety of next-generation therapeutics. As the demand for novel CNS-targeted drugs continues to grow, the importance of foundational building blocks like 3-Methoxypiperidine hydrochloride in both academic and industrial research is set to expand.
References
-
Hydrochloride salt: Significance and symbolism. (2025). Symbolism. Retrieved from [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. Retrieved from [Link]
-
What is Hydrochloride Utilized for in Tablets?. (n.d.). Silicon.fr. Retrieved from [Link]
-
Hydrochloride. (n.d.). Wikipedia. Retrieved from [Link]
-
3-METHOXYPIPERIDINE HYDROCHLORIDE [P79823]. (n.d.). ChemUniverse. Retrieved from [Link]
-
3-Methoxypiperidine. (n.d.). PubChem. Retrieved from [Link]
-
3-Methoxypiperidine. (2024). ChemBK. Retrieved from [Link]
-
Cas 4045-29-8, 3-METHOXYPIPERIDINE. (n.d.). LookChem. Retrieved from [Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2021). MDPI. Retrieved from [Link]
-
Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
-
Crystal structure and characterization of the sulfamethazine–piperidine salt. (2022). IUCr Journals. Retrieved from [Link]
-
Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride). (n.d.). Kuujia.com. Retrieved from [Link]
-
Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). (2013). PubMed. Retrieved from [Link]
- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (n.d.). Google Patents.
-
Accelerating CNS Drug Discovery. (n.d.). BioAscent. Retrieved from [Link]
Sources
- 1. Hydrochloride salt: Significance and symbolism [wisdomlib.org]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. pharmainfonepal.com [pharmainfonepal.com]
- 4. livreblanc.silicon.fr [livreblanc.silicon.fr]
- 5. Hydrochloride - Wikipedia [en.wikipedia.org]
- 6. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]
- 7. CNS Library [chemdiv.com]
- 8. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accelerating CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 10. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]
- 12. chemuniverse.com [chemuniverse.com]
- 13. 688809-94-1|3-Methoxypiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 14. Hit2Lead | 3-methoxypiperidine hydrochloride | CAS# 688809-94-1 | MFCD07781094 | BB-4087774 [hit2lead.com]
- 15. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
- 17. lookchem.com [lookchem.com]
- 18. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 19. 3-Hydroxypiperidine = 98.0 NT 6859-99-0 [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. journals.iucr.org [journals.iucr.org]
- 23. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
